
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3,4-Difluorobenzyl)furan-2-carbaldehyde: is an organic compound characterized by a furan ring substituted with a 3,4-difluorobenzyl group and an aldehyde functional group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a substituted benzyl chloride in the presence of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or gold nanoparticles supported on titanium dioxide can be employed to facilitate the cycloisomerization of conjugated allenones into furans under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under reflux conditions.
Major Products:
Oxidation: 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorobenzyl)furan-2-methanol.
Substitution: 5-(3,4-Difluorobenzyl)-2-bromofuran.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds and complex molecular architectures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of novel therapeutic agents. Its structural features allow for interactions with various biological targets, making it a candidate for drug discovery .
Industry: The compound’s unique properties make it suitable for use in the synthesis of advanced materials, including polymers and dyes. Its incorporation into polymeric materials can enhance their thermal stability and mechanical properties .
Wirkmechanismus
The mechanism by which 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the difluorobenzyl group can engage in π-π stacking interactions with aromatic residues in biological macromolecules, influencing their function .
Vergleich Mit ähnlichen Verbindungen
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde: This compound features a trifluoromethyl group instead of a difluorobenzyl group, leading to different electronic and steric properties.
5-(3,4-Dimethylbenzyl)furan-2-carbaldehyde: The presence of methyl groups instead of fluorine atoms results in altered reactivity and biological activity.
Uniqueness: 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde is unique due to the presence of fluorine atoms, which can significantly influence the compound’s electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Eigenschaften
Molekularformel |
C12H8F2O2 |
|---|---|
Molekulargewicht |
222.19 g/mol |
IUPAC-Name |
5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |
InChI-Schlüssel |
FPCQKEPKDDOFKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



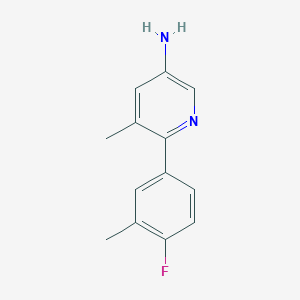
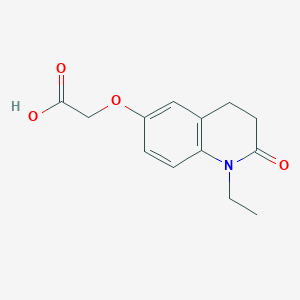

![3-[4-Amino-3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B12072944.png)

![(Z)-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid](/img/structure/B12072957.png)

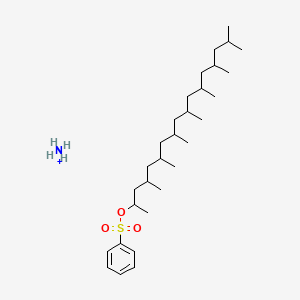

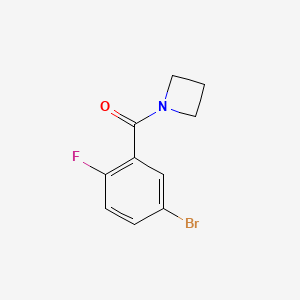

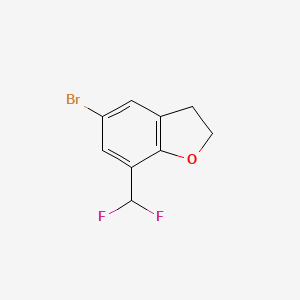
![[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride](/img/structure/B12072995.png)
